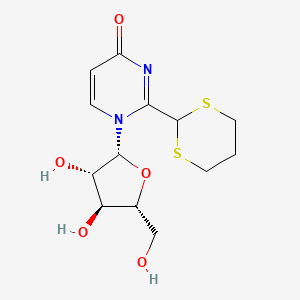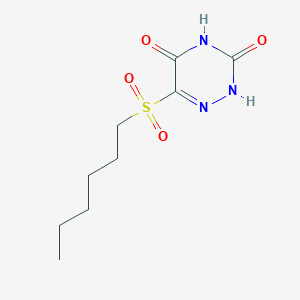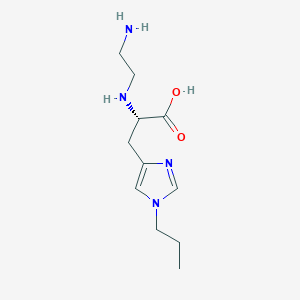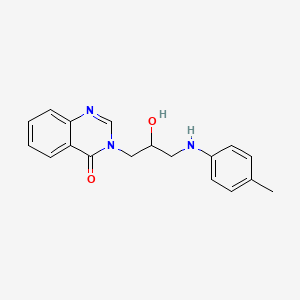
N,N-Bis(2-hydroxyethyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring. It is of significant interest in various fields of scientific research due to its potential biological and medicinal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Introduction of the Bis(2-hydroxyethyl)amino Group: The bis(2-hydroxyethyl)amino group is incorporated through a nucleophilic substitution reaction, where the appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding nucleic acid interactions.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with their normal function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The bis(2-hydroxyethyl)amino group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Tenofovir: An antiviral drug with a similar structural motif.
Uniqueness
(2R,3R,4S,5R)-2-(6-(Bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: is unique due to its bis(2-hydroxyethyl)amino group, which enhances its biological activity and specificity. This structural feature distinguishes it from other nucleoside analogs and contributes to its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
41552-86-7 |
|---|---|
Molekularformel |
C14H21N5O6 |
Molekulargewicht |
355.35 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-[bis(2-hydroxyethyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O6/c20-3-1-18(2-4-21)12-9-13(16-6-15-12)19(7-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,20-24H,1-5H2/t8-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
YBTVDTYXXXGYIU-IDTAVKCVSA-N |
Isomerische SMILES |
C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)







![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)

